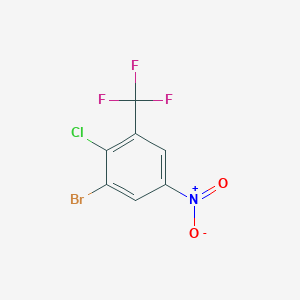

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMQOJVZFFXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of oxidized benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Used in the study of biochemical pathways and interactions due to its unique functional groups.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro and trifluoromethyl groups can participate in electron transfer processes, while the bromine and chlorine atoms can engage in halogen bonding. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related halogenated benzene derivatives to highlight differences in reactivity, physical properties, and applications. Below is a detailed analysis:

Table 1: Structural and Physical Property Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group in the target compound (position 5) strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to analogs without nitro groups (e.g., 1-Bromo-3-iodo-5-(trifluoromethyl)benzene) .

Physical Properties: The trifluoromethyl group enhances thermal stability and lipophilicity, which is common across analogs (e.g., 1-Bromo-4-nitro-2-(trifluoromethyl)benzene) . However, the additional nitro group in the target compound increases molecular weight and may reduce solubility in non-polar solvents compared to simpler derivatives .

Applications :

- Cross-Coupling Reactions : The bromine substituent enables participation in Suzuki or Ullmann couplings, similar to 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl .

- Material Science : Trifluoromethyl benzene derivatives are employed as antisolvents in perovskite solar cells (e.g., trifluoromethyl benzene in ), though the nitro group in the target compound may alter film-forming kinetics .

Research Findings and Trends

- Synthetic Utility : The compound’s multiple halogen substituents make it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals, particularly in introducing CF₃ groups into complex molecules .

- Comparative Reactivity : Studies on analogs like 1-Bromo-3-iodo-5-(trifluoromethyl)benzene highlight that iodine substitution increases reactivity in metal-catalyzed reactions, whereas bromine offers a balance between reactivity and cost-effectiveness .

Biological Activity

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene, with the CAS number 1096698-02-0, is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group, along with the bromine and chlorine substituents, contributes to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrClF3NO2 |

| Molecular Weight | 259.45 g/mol |

| Physical State | Solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity

The biological activity of this compound can be categorized into several areas, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Research has indicated that compounds containing halogenated aromatic rings exhibit significant antimicrobial properties. A study conducted by demonstrated that related compounds with similar structures showed effective inhibition against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, a recent investigation highlighted the structure-activity relationship (SAR) of trifluoromethyl-substituted aromatic compounds in inhibiting cancer cell proliferation. The study found that modifications at specific positions significantly affected cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties .

Enzyme Inhibition

The trifluoromethyl group also plays a crucial role in enzyme inhibition. Studies have shown that compounds with this group can effectively inhibit key enzymes involved in metabolic pathways. For instance, a study focusing on inhibitors of the enzyme BCAT1 demonstrated that trifluoromethyl-containing compounds exhibited promising IC50 values, indicating strong inhibitory potential .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various halogenated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cytotoxicity in Cancer Cells : In vitro assays on human cancer cell lines revealed that derivatives of this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene?

Answer:

The synthesis typically involves sequential halogenation and nitration steps. A common approach starts with a trifluoromethylbenzene precursor:

Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ or acetonitrile at 60–80°C to introduce the bromine atom regioselectively .

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets the ortho position relative to the trifluoromethyl group.

Nitration : Introduce the nitro group via mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

Key Validation : Monitor intermediates via TLC and confirm purity through melting point analysis and HPLC (>98% purity).

Advanced: How can regioselectivity challenges during nitration be mitigated?

Answer:

The electron-withdrawing trifluoromethyl and halogen substituents direct nitration to the para position relative to existing substituents. However, steric hindrance or competing electronic effects may lead to byproducts. Mitigation strategies include:

- Low-Temperature Control : Maintain nitration below 5°C to slow reaction kinetics and favor thermodynamic control .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .

- Post-Reaction Analysis : Employ GC-MS to identify byproducts (e.g., meta-nitrated isomers) and optimize stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons, δ ~8.2–8.5 ppm) .

- FT-IR : Confirm nitro (1520–1370 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M]⁺ at m/z 318.91) .

Advanced: How can overlapping NMR signals be resolved for structural confirmation?

Answer:

Overlapping aromatic signals due to multiple substituents can be addressed via:

- COSY/NOESY : Correlate coupling between adjacent protons to assign positions .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift solvent-sensitive peaks .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOAc) .

Basic: What reactivity patterns are expected in nucleophilic substitution reactions?

Answer:

The bromine atom at position 1 is highly electrophilic and prone to SNAr (nucleophilic aromatic substitution) under mild conditions:

- Amine Substitution : React with primary amines (e.g., benzylamine) in DMF at 80°C to yield aryl amines .

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/Na₂CO₃ (70°C) for cross-coupling .

Caution : Nitro groups may reduce to amines under hydrogenation conditions, altering reactivity .

Advanced: Why do solvent choices impact reaction outcomes in cross-coupling reactions?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr but may deactivate palladium catalysts.

- Ether Solvents (THF) : Enhance Pd catalyst activity in Suzuki-Miyaura reactions by reducing coordination interference .

- Additives : Use TBAB (tetrabutylammonium bromide) in biphasic systems to improve phase transfer for halogen exchange .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate for:

- Kinase Inhibitors : The trifluoromethyl group enhances hydrophobic binding to ATP pockets .

- Antimicrobial Agents : Nitro groups can be reduced to amino groups for further functionalization .

- PET Tracers : Bromine allows isotopic substitution with ⁷⁶Br for imaging studies .

Advanced: How can contradictory literature data on reaction yields be resolved?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Compare HPLC traces from different syntheses; optimize recrystallization (e.g., hexane/EtOAc).

- Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves in chlorination step) .

- Catalyst Batches : Use ICP-MS to verify Pd catalyst purity in cross-couplings .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicology : Wear nitrile gloves and PPE due to potential skin irritation (LD₅₀ > 2000 mg/kg in rats) .

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation of the nitro group .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid halogenated dioxin formation .

Advanced: What computational tools predict the compound’s environmental persistence?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.